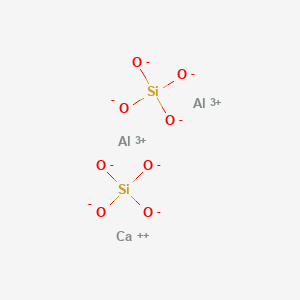
Sulphur Black 1 -Solubilised
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphur Black 1, also known as Sulphur Black BR or Sulphur Black BN, is a widely used dye in the textile industry. It is known for its deep black color and excellent fastness properties. This compound is primarily used for dyeing cotton, hemp, and viscose fabrics. Sulphur Black 1 is produced in large quantities, with an annual production exceeding 80,000 tons . It is valued for its cost-effectiveness and ease of application.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulphur Black 1 is synthesized through the reaction of 2,4-dinitrophenol with sodium sulfide in hot water . The reaction involves the reduction of nitro groups to aniline derivatives, which then form indophenol-containing intermediates. These intermediates are further crosslinked by reaction with sulfur, resulting in high molecular weight, insoluble species.
Industrial Production Methods: In industrial settings, the crude Sulphur Black 1 is released as an oxidized, water-insoluble filter cake. To formulate the commercial liquid form, the dyestuff is reduced into its alkali-soluble leuco form, which readily dissolves in aqueous alkali solution . Common reducing agents include sodium sulfide, glucose, and hydroxyacetone .
Chemical Reactions Analysis
Types of Reactions: Sulphur Black 1 undergoes several types of chemical reactions, including reduction, oxidation, and substitution.
Common Reagents and Conditions:
Reduction: Sodium sulfide is commonly used as a reducing agent to convert Sulphur Black 1 into its leuco form.
Substitution: Sulphur Black 1 can react with various substituents under specific conditions to form different derivatives.
Major Products: The major products formed from these reactions include the leuco form of Sulphur Black 1 and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Sulphur Black 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying redox reactions and dyeing processes.
Biology: Research has shown that certain fungal strains, such as Aspergillus sp.
Mechanism of Action
The mechanism of action of Sulphur Black 1 involves its reduction to the leuco form, which is soluble in alkaline solutions. This reduced form has a high affinity for cellulose fibers, allowing it to penetrate and bind to the fabric. Upon oxidation, the dye reverts to its original insoluble form, providing a deep black color with excellent fastness properties .
Comparison with Similar Compounds
- Sulphur Black 2
- Sulphur Black 5
- Sulphur Black 6
- Sulphur Black 7
- Sulphur Black 10
- Sulphur Black 11
- Sulphur Black 12
Comparison: Sulphur Black 1 is unique due to its high molecular weight and complex structure, which contribute to its excellent fastness properties and deep black color. Compared to other sulfur dyes, Sulphur Black 1 is more widely used and produced in larger quantities .
Properties
CAS No. |
1326-83-6 |
|---|---|
Molecular Formula |
C27H46O4S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



